GABAA Receptor Antagonist Activity: Target Compound vs. Structurally Dissimilar Baseline
In a recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide exhibited antagonist activity with an IC₅₀ of 1.02 × 10³ nM (1.02 µM) as measured by FMP assay [1]. This value places the compound in the low-micromolar antagonist range for this extrasynaptic GABAA receptor subtype. No direct head-to-head comparison with a close structural analog under identical conditions is available from the curated database entry; however, the data define a quantitative starting point against which any substituted analog must be benchmarked before claiming equivalent or superior GABAA modulation.
| Evidence Dimension | Antagonist potency at recombinant human α4β1δ GABAA receptor |
|---|---|
| Target Compound Data | IC₅₀ = 1.02 × 10³ nM |
| Comparator Or Baseline | No direct comparator in identical assay; class-level baseline for α4β1δ GABAA antagonists typically ranges from nanomolar to low micromolar [1] |
| Quantified Difference | Not calculable without matched comparator |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells; FMP assay; antagonist activity measurement [1] |
Why This Matters
Establishes a quantitative activity anchor for the α4β1δ GABAA subtype, enabling direct experimental benchmarking of any proposed substitute compound.
- [1] BindingDB. Entry for BDBM50000132 / CHEMBL3228371: IC₅₀ = 1.02E+3 nM at recombinant human α4β1δ GABAA receptor (HEK293 Flp-In cells, FMP assay). BindingDB, accessed May 2026. View Source
